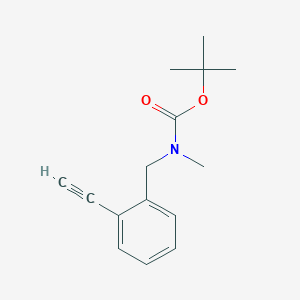
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, an ethynyl group attached to a benzyl ring, and a methyl carbamate moiety.
Métodos De Preparación
The synthesis of tert-Butyl(2-ethynylbenzyl)(methyl)carbamate can be achieved through several synthetic routes. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts, to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form corresponding alcohols or amines. Substitution reactions can occur at the benzyl or ethynyl groups, leading to the formation of various derivatives . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a protecting group for amines, allowing for selective reactions to occur without interference from other functional groups . In medicine, carbamates are known for their potential use in drug development, particularly as enzyme inhibitors . In industry, this compound can be used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl(2-ethynylbenzyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For example, as a carbamate, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site of the enzyme . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The molecular targets and pathways can vary based on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate can be compared with other similar compounds, such as tert-Butyl carbamate and tert-Butyl (2-hydroxyethyl)(methyl)carbamate . While these compounds share some structural similarities, they differ in their specific functional groups and chemical properties. For example, tert-Butyl carbamate lacks the ethynyl and benzyl groups, making it less reactive in certain types of chemical reactions . On the other hand, tert-Butyl (2-hydroxyethyl)(methyl)carbamate contains a hydroxyethyl group, which can participate in additional types of reactions compared to this compound
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-ethynylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H19NO2/c1-6-12-9-7-8-10-13(12)11-16(5)14(17)18-15(2,3)4/h1,7-10H,11H2,2-5H3 |
Clave InChI |
PVLWGWPTDPFLOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)
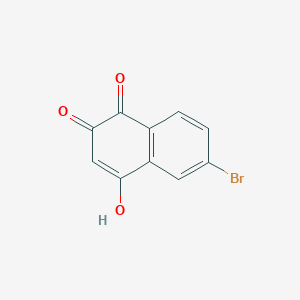

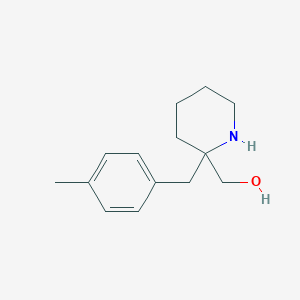
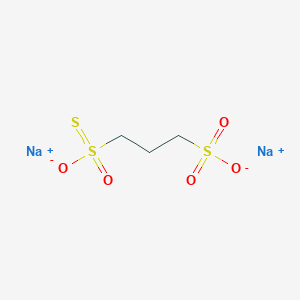
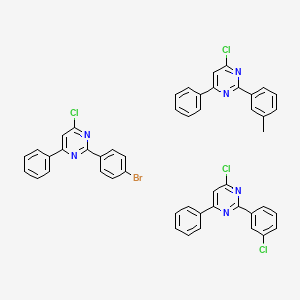
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
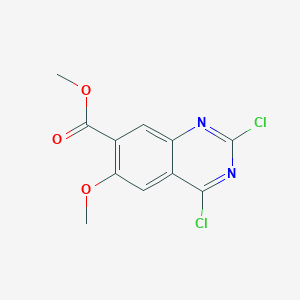
![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
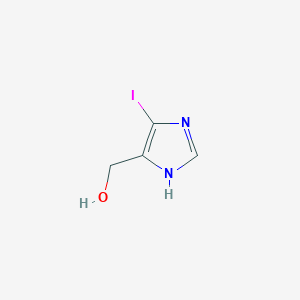


![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)
